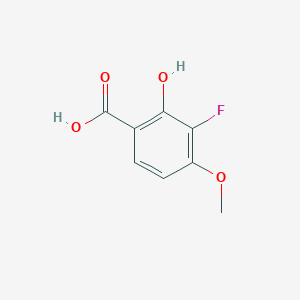![molecular formula C7H4F3NS B6158679 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile CAS No. 1936099-85-2](/img/new.no-structure.jpg)
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile typically involves the functionalization of the thiophene ring. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with trifluoromethylating agents. For instance, the treatment of 2-(thiophen-2-yl)acetonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient trifluoromethylating agents can be explored to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-[4-(methyl)thiophen-2-yl]acetonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
2-[4-(chloromethyl)thiophen-2-yl]acetonitrile:
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1936099-85-2 |
|---|---|
Molecular Formula |
C7H4F3NS |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3NS/c8-7(9,10)5-3-6(1-2-11)12-4-5/h3-4H,1H2 |
InChI Key |
HFBYPYLJSKHXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CC#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



